4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
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Overview
Description
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 4-chloromethyl aniline with 1-methyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the triazole or aniline moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole or aniline moiety.
Reduction: Reduced derivatives of the triazole or aniline moiety.
Substitution: Substituted triazole or aniline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The triazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A related compound used in the preparation of pyridazines for disease treatment.
Uniqueness: 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
UJUSZCXPKJOEHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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